H-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-NHBu.HCl
Description
H-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-Orn-NHBu·HCl is a synthetic polycationic peptide composed of 20 consecutive L-ornithine (Orn) residues, terminated with a butylamide (NHBu) group and formulated as a hydrochloride salt. Ornithine, a diamino acid with a side chain containing two amine groups, confers high positive charge density to the molecule at physiological pH.
The compound’s molecular weight is approximately 2,747.5 g/mol (estimated from constituent residues: 20× Orn [C₅H₁₂N₂O₂], NHBu [C₄H₉NH], and HCl). Its synthesis likely involves solid-phase peptide synthesis (SPPS), though the length and repetitive sequence pose challenges in yield and purity compared to shorter derivatives .
Propriétés
IUPAC Name |
(2S)-2,5-diamino-N-[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-(butylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H211N41O20.ClH/c1-2-3-64-126-86(147)66(25-5-45-106)128-88(149)68(27-7-47-108)130-90(151)70(29-9-49-110)132-92(153)72(31-11-51-112)134-94(155)74(33-13-53-114)136-96(157)76(35-15-55-116)138-98(159)78(37-17-57-118)140-100(161)80(39-19-59-120)142-102(163)82(41-21-61-122)144-104(165)84(43-23-63-124)145-103(164)83(42-22-62-123)143-101(162)81(40-20-60-121)141-99(160)79(38-18-58-119)139-97(158)77(36-16-56-117)137-95(156)75(34-14-54-115)135-93(154)73(32-12-52-113)133-91(152)71(30-10-50-111)131-89(150)69(28-8-48-109)129-87(148)67(26-6-46-107)127-85(146)65(125)24-4-44-105;/h65-84H,2-64,105-125H2,1H3,(H,126,147)(H,127,146)(H,128,149)(H,129,148)(H,130,151)(H,131,150)(H,132,153)(H,133,152)(H,134,155)(H,135,154)(H,136,157)(H,137,156)(H,138,159)(H,139,158)(H,140,161)(H,141,160)(H,142,163)(H,143,162)(H,144,165)(H,145,164);1H/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFUTHUABXYFHY-VQQPERLMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)NC(=O)C(CCCN)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)NC(=O)[C@H](CCCN)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H212ClN41O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
H-Orn-Orn-Orn-OH, also known as diornithine, is a synthetic compound derived from the amino acid ornithine. Its biological activity has garnered interest due to its potential applications in various fields, including biomedicine and pharmacology. This article reviews the biological activity of H-Orn-Orn-OH, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C15H32N6O4
- Molecular Weight : 360.45 g/mol
- CAS Number : 40681-82-1
H-Orn-OH functions primarily as an intermediate in the biosynthesis of arginine, an essential amino acid involved in numerous physiological processes. It exhibits several biological activities:
- Antimicrobial Activity : Research has shown that peptides incorporating ornithine residues can exhibit significant antimicrobial properties. For instance, studies on peptides like C12-Orn-Orn-Trp-Trp-NH2 demonstrated their effectiveness in preventing bacterial adherence, particularly against Staphylococcus epidermidis .
- Cell Viability and Tumor Inhibition : In vitro studies have evaluated the cytotoxic effects of ornithine derivatives on various cancer cell lines, including HeLa, MCF7, and HepG2. These studies suggest that H-Orn-OH may influence cell viability and possess tumor-inhibiting properties .
- Role in Wound Healing : Ornithine plays a crucial role in collagen synthesis and wound healing processes. Its derivatives may enhance fibroblast proliferation and migration, contributing to improved wound healing outcomes.
Research Findings
Several studies have investigated the biological activity of H-Orn-OH and its derivatives:
- Case Study 1 : A study published in Biomaterials explored the incorporation of antimicrobial peptides into poly(2-hydroxyethyl methacrylate) hydrogels. The results indicated that H-Orn-OH derivatives significantly reduced bacterial adherence over time, highlighting their potential in preventing biomaterial-associated infections .
- Case Study 2 : Research conducted by Tamura et al. demonstrated that diornithine could be synthesized through multistep reactions involving ornithine precursors. This synthesis is pivotal for developing novel therapeutic agents targeting metabolic pathways associated with arginine biosynthesis .
Data Table: Summary of Biological Activities
Applications De Recherche Scientifique
Scientific Research Applications
-
Biochemical Research :
- H-Orn compounds are utilized in studies of protein interactions and enzyme activity due to their structural similarity to amino acids. They serve as building blocks for peptide synthesis, which is critical in developing therapeutic agents.
- Medicinal Chemistry :
-
Nutritional Studies :
- Research has indicated that ornithine derivatives can play a role in metabolic regulation and may have implications in nutritional supplementation for athletes or individuals with specific metabolic disorders.
-
Pharmaceutical Applications :
- H-Orn compounds are investigated for their effects on cellular processes and potential therapeutic benefits. They are being studied for their role in enhancing the efficacy of certain drugs when used as adjuncts in treatment regimens.
Case Study 1: Synthesis of Saxagliptin
A study demonstrated the use of H-ornithine derivatives as intermediates in synthesizing Saxagliptin. The enzymatic preparation involved using dimeric ornithine to facilitate the formation of key intermediates necessary for the drug's synthesis, highlighting the compound's importance in pharmaceutical chemistry .
Case Study 2: Protein Interaction Studies
In another research project, H-ornithine was used to investigate protein interactions within metabolic pathways. The findings suggested that ornithine derivatives could modulate enzyme activity, providing insights into their potential use as therapeutic agents targeting metabolic diseases .
Comparaison Avec Des Composés Similaires
Structural and Functional Properties
The table below compares key features of H-Orn-Orn-...-NHBu·HCl with structurally related compounds:
| Compound | Molecular Weight (g/mol) | Charge at pH 7 | Solubility | Applications | Synthesis Complexity |
|---|---|---|---|---|---|
| H-Orn-Orn-...-NHBu·HCl (20-mer) | ~2,747.5 | +20 | Moderate in water | Nucleic acid delivery, antimicrobial | High (SPPS, low yield) |
| H-Orn-OMe·2HCl (CAS 40216-82-8) | 219.1 | +1 | High in water | Peptide synthesis building block | Low (routine synthesis) |
| H-Orn(Boc)-OBzl·HCl (CAS 1998700-97-2) | 358.86 | +1 | Soluble in DMSO | Protected intermediate for SPPS | Moderate (Boc protection) |
| Poly-L-lysine (30-mer) | ~3,500 | +30 | High in water | Gene transfection, cell culture coating | High (SPPS) |
Key Observations:
Charge Density : The 20-mer Orn peptide has a +20 charge, comparable to poly-L-lysine, but shorter derivatives (e.g., H-Orn-OMe·2HCl) have minimal charge, limiting their utility in nucleic acid binding .
Solubility : The hydrochloride salt form enhances water solubility, but aggregation may occur in the 20-mer due to hydrophobic NHBu and peptide backbone interactions. Shorter derivatives (e.g., H-Orn-OMe·2HCl) exhibit higher solubility .
Synthesis: The 20-mer requires specialized SPPS with iterative deprotection/coupling steps, leading to lower yields. In contrast, H-Orn(Boc)-OBzl·HCl and H-Orn-OMe·2HCl are commercially available as protected monomers for straightforward synthesis .
Clinical and Industrial Relevance
- H-Orn-OMe·2HCl: Widely used as a monomer in peptide synthesis due to its methyl ester and hydrochloride salt, which improve reactivity and solubility .
- H-Orn(Boc)-OBzl·HCl : A protected intermediate for constructing Orn-containing peptides; the Boc group prevents unwanted side reactions during SPPS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
